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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240 Get Quote

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-nitrovinyl)phenol,
a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis.

The document details the compound's fundamental physicochemical properties, provides a

robust, step-by-step protocol for its synthesis via the Henry condensation of isovanillin, and

outlines methods for its purification and structural characterization. The guide is intended for

researchers, chemists, and drug development professionals who require a thorough

understanding of this compound's chemistry and handling.

Introduction and Core Concepts
2-Methoxy-5-(2-nitrovinyl)phenol, also known by its IUPAC name 2-methoxy-5-[(E)-2-

nitroethenyl]phenol, is an organic compound belonging to the nitrostyrene class. These

compounds are characterized by a nitro group attached to a vinyl substituent on an aromatic

ring. The electron-withdrawing nature of the nitro group, combined with the conjugated system,

renders the vinyl group highly reactive and susceptible to nucleophilic addition. This reactivity

makes nitrostyrenes, including the subject of this guide, powerful intermediates for the

synthesis of a wide array of more complex molecules, including amino acids, alkaloids, and

various pharmaceutical agents.
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The synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol is most directly achieved from isovanillin

(3-hydroxy-4-methoxybenzaldehyde), an isomer of the common flavoring agent vanillin. The

key transformation is the Henry reaction, a classic C-C bond-forming reaction that involves the

base-catalyzed condensation of a nitroalkane with an aldehyde.[1]

This guide will provide the necessary technical details to synthesize, purify, and characterize 2-
Methoxy-5-(2-nitrovinyl)phenol, empowering researchers to confidently utilize this versatile

building block in their synthetic endeavors.

Physicochemical and Structural Properties
The fundamental properties of 2-Methoxy-5-(2-nitrovinyl)phenol are summarized below.

These data are critical for predicting its behavior in chemical reactions and for its proper

handling and storage.

Property Value Source

Molecular Formula C₉H₉NO₄ [2][3]

Molecular Weight 195.17 g/mol [2][3]

IUPAC Name
2-methoxy-5-[(E)-2-

nitroethenyl]phenol
[2]

CAS Number 39816-35-8 [3]

Appearance
Yellow crystalline solid

(predicted)

XLogP3 1.9 [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 4 [2]

Chemical Structure
The structure of 2-Methoxy-5-(2-nitrovinyl)phenol features a phenol ring substituted with a

methoxy group at position 2 and a 2-nitrovinyl group at position 5. The trans or (E)-isomer is

typically the major product of the condensation reaction due to steric considerations.
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Caption: 2D Structure of 2-Methoxy-5-(2-nitrovinyl)phenol

Synthesis and Purification
The synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol is achieved through a Henry (nitroaldol)

condensation reaction. This involves the reaction of isovanillin (3-hydroxy-4-

methoxybenzaldehyde) with nitromethane in the presence of a base catalyst, followed by

dehydration of the intermediate nitro-alcohol.

Reaction Mechanism: The Henry Condensation
The Henry reaction is a cornerstone of carbon-carbon bond formation.[1] The mechanism

proceeds as follows:

Deprotonation: The base removes an acidic α-proton from nitromethane to form a

resonance-stabilized nitronate anion.

Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking

the electrophilic carbonyl carbon of isovanillin. This forms a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base (or upon acidic

workup) to yield a β-nitro alcohol.

Dehydration: Under the reaction conditions or during workup, the β-nitro alcohol readily

undergoes dehydration (elimination of water) to form the stable, conjugated nitroalkene

product, 2-Methoxy-5-(2-nitrovinyl)phenol.
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Starting Materials

Reaction Process Product

Isovanillin
(3-Hydroxy-4-methoxybenzaldehyde)

Henry Condensation
(Nitroaldol Addition)

Nitromethane

Base Catalyst
(e.g., n-Butylamine)

Catalyzes Dehydration
(Elimination of H₂O)

Intermediate Formation 2-Methoxy-5-(2-nitrovinyl)phenol

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Methoxy-5-(2-nitrovinyl)phenol.

Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the Henry reaction of aromatic

aldehydes.[4]

Materials:

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

Nitromethane

Methanol

n-Butylamine (catalyst)

Hydrochloric acid (0.1 M)

Distilled water

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b186240?utm_src=pdf-body-img
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of

isovanillin in 15 mL of methanol. Stir until all the solid has dissolved.

To this solution, add 4.5 mL of nitromethane.

Carefully add 0.7 mL of n-butylamine to the mixture. The solution will typically change color.

Cap the flask and allow the reaction to proceed at ambient temperature for 2-4 hours. The

mixture may solidify during this time.

Break up the solid mass with a spatula and add 10 mL of methanol to create a slurry.

Filter the crude product using a Büchner funnel under vacuum.

Wash the collected solid on the filter with approximately 100 mL of cold 0.1 M HCl. This acid

wash neutralizes the basic catalyst and protonates the phenoxide, often resulting in a color

change to bright yellow.

Wash the solid with cold distilled water to remove any residual acid and salts.

Allow the product to air-dry on the filter paper. For complete drying, the solid can be placed

in a desiccator under vacuum.

Experimental Protocol: Purification by Recrystallization
The purity of the synthesized compound is crucial for subsequent applications. Recrystallization

is an effective method for purification.

Materials:

Crude 2-Methoxy-5-(2-nitrovinyl)phenol

Ethanol or Methanol

Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

Place the crude, dry product into an Erlenmeyer flask.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a minimal amount of the chosen alcohol (ethanol or methanol) to the flask, just enough

to wet the solid.

Gently heat the mixture on a hot plate with stirring. Add small portions of hot alcohol until the

solid completely dissolves. Avoid adding excess solvent.

Once a clear, saturated solution is obtained, remove the flask from the heat and allow it to

cool slowly to room temperature. Slow cooling encourages the formation of large, pure

crystals.

After the flask has reached room temperature and crystals have formed, place it in an ice

bath for at least 30 minutes to maximize product precipitation.

Collect the purified crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble

impurities.

Dry the purified crystals in a vacuum desiccator to obtain the final product.

Structural Elucidation via Spectroscopy
The identity and purity of the synthesized 2-Methoxy-5-(2-nitrovinyl)phenol can be confirmed

using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. A ¹H NMR

spectrum is available on PubChem for this compound.[2]

Predicted ¹H NMR Data (in CDCl₃):
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Proton Type
Predicted Chemical
Shift (δ) in ppm

Multiplicity Integration

Phenolic (-OH) 5.0 - 6.0 Singlet (broad) 1H

Methoxy (-OCH₃) ~3.9 Singlet 3H

Aromatic (H) 6.8 - 7.2 Multiplet 3H

Vinylic (=CH-Ar) 7.5 - 7.7 Doublet 1H

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet | 1H |

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Type Predicted Chemical Shift (δ) in ppm

Methoxy (-OCH₃) ~56

Aromatic (C-H) 110 - 125

Aromatic (C-O, C-C) 125 - 150

| Vinylic (=CH) | 135 - 145 |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Description

Phenolic O-H stretch 3200 - 3600 Broad

Aromatic C-H stretch 3000 - 3100 Sharp

Aliphatic C-H stretch 2850 - 3000 Sharp (from -OCH₃)

C=C stretch (alkene) 1620 - 1680 Medium

C=C stretch (aromatic) 1450 - 1600 Multiple bands

Asymmetric NO₂ stretch 1500 - 1550 Strong

Symmetric NO₂ stretch 1330 - 1370 Strong

| C-O stretch | 1200 - 1280 | Strong (aryl ether) |

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

For 2-Methoxy-5-(2-nitrovinyl)phenol, the expected molecular ion peak [M]⁺ would be

observed at an m/z ratio corresponding to its molecular weight, 195.17.

Applications in Synthesis
2-Methoxy-5-(2-nitrovinyl)phenol serves as a versatile intermediate in organic synthesis. The

nitrovinyl group is a key functional handle that can undergo a variety of transformations:

Reduction: The nitro group can be selectively reduced to an amine, providing access to

phenylethylamine derivatives, which are common scaffolds in drug discovery.

Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and readily

undergoes 1,4-conjugate (Michael) addition with a wide range of nucleophiles (e.g.,

enolates, amines, thiols), allowing for further carbon-carbon and carbon-heteroatom bond

formation.

Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in

Diels-Alder cycloaddition reactions.
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Safety and Handling
While specific toxicity data for 2-Methoxy-5-(2-nitrovinyl)phenol is limited, compounds of this

class, particularly nitrostyrenes, should be handled with care. The related isomer, 2-methoxy-4-

((E)-2-nitrovinyl)phenol, is classified as a skin and eye irritant and may cause respiratory

irritation.[5]

Recommended Safety Precautions:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves, and safety goggles.

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust

or vapors.

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected

area immediately with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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